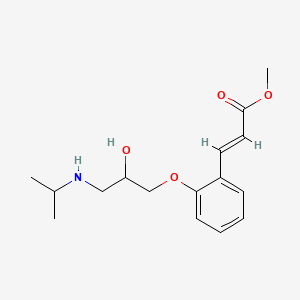

Cinamolol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (E)-3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)17-10-14(18)11-21-15-7-5-4-6-13(15)8-9-16(19)20-3/h4-9,12,14,17-18H,10-11H2,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSDAUWAOJRPA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031594 | |

| Record name | Cinamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-98-4 | |

| Record name | Methyl (2E)-3-[2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINAMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7531Q8398Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Beta-Adrenergic Receptor Antagonists

A Technical Guide for Researchers

Introduction: Initial searches for "Cinamolol" did not yield specific results, suggesting a potential misspelling of the compound. The search results did, however, provide extensive information on "Cinnamaldehyde" and, more broadly, on the class of drugs known as beta-adrenergic receptor antagonists, or beta-blockers. This guide will focus on the core mechanism of action for beta-blockers, a class of drugs fundamental to cardiovascular pharmacology. Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[1] This antagonism curtails the downstream signaling cascades typically initiated by these hormones, leading to significant physiological effects, particularly on the cardiovascular system.[2]

Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3.[3] β1-receptors are predominantly found in the heart and kidneys, β2-receptors are located in the smooth muscle of the lungs, blood vessels, and in skeletal muscle, and β3-receptors are primarily involved in lipolysis in adipose tissue.[1] The clinical utility and side-effect profiles of different beta-blockers are largely determined by their relative selectivity for these receptor subtypes.[4]

Core Mechanism of Action: Competitive Antagonism

Beta-blockers function as competitive antagonists at beta-adrenergic receptors.[1] In the canonical signaling pathway, the binding of an agonist (e.g., norepinephrine) to a beta-receptor, which is a G-protein coupled receptor (GPCR), triggers a conformational change. This activates the associated stimulatory G-protein (Gs).[2] The activated Gs-protein then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[2] As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels in cardiac cells. This phosphorylation increases calcium influx, leading to heightened heart rate (chronotropy) and contractility (inotropy).[2][5]

By occupying the receptor's binding site, beta-blockers prevent the agonist from binding and initiating this cascade.[2] This sympatholytic action reduces the effects of sympathetic nervous system stimulation on target organs.[2] Some beta-blockers also exhibit partial agonist activity, known as intrinsic sympathomimetic activity (ISA), where they can weakly stimulate the receptor.[2][6]

Signaling Pathway Diagram

The following diagram illustrates the beta-1 adrenergic signaling pathway and the inhibitory action of a beta-blocker.

Quantitative Pharmacological Data

The affinity and selectivity of beta-blockers for β1 and β2 receptors are critical determinants of their clinical effects. These are often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. Selectivity is expressed as the ratio of Ki values (Ki β2 / Ki β1).

| Compound | Receptor Subtype | Ki (nM) | β1 Selectivity Ratio (β2/β1) |

| Bisoprolol | Human β1 | 10 | 19 |

| Human β2 | 190 | ||

| Metoprolol | Human β1 | 26 | 7.4 |

| Human β2 | 192 | ||

| Atenolol | Human β1 | 117 | 14.8 |

| Human β2 | 1730 | ||

| Propranolol | Human β1 | 4.7 | 0.8 |

| Human β2 | 3.7 | ||

| Carvedilol | Human β1 | 1.1 | 0.23 |

| Human β2 | 0.25 |

Note: Data compiled from studies using recombinant human receptors. Absolute values may vary between studies and experimental conditions. The selectivity ratios are calculated from the provided Ki values and are consistent with published findings indicating high β1-selectivity for Bisoprolol and Atenolol, moderate selectivity for Metoprolol, and non-selectivity or β2-selectivity for Propranolol and Carvedilol.[7]

Experimental Protocols

Radioligand Competition Binding Assay

This is a standard in vitro method used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of a beta-blocker for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes from a stable cell line expressing a high density of human β1 or β2 adrenergic receptors (e.g., CHO or HEK 293 cells).

-

A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP)).[8][9]

-

Unlabeled test compound (the beta-blocker being studied).

-

Incubation buffer (e.g., Hanks' Balanced Salt Solution).

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction, which is then resuspended in a buffer.

-

Assay Setup: A series of tubes is prepared. Each tube contains:

-

A fixed concentration of cell membranes.

-

A fixed concentration of the radioligand (typically at or below its Kd value).[8]

-

Increasing concentrations of the unlabeled test compound.

-

Control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known potent antagonist, like propranolol).[10]

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[8]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed, and the amount of radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Note on Cinnamaldehyde (B126680)

The initial search also returned results for Cinnamaldehyde, the primary active compound in cinnamon.[11][12] Pharmacological studies show that Cinnamaldehyde exhibits a wide range of effects, including anti-inflammatory, antimicrobial, and metabolic regulatory properties.[11][13] Its mechanisms of action primarily involve pathways like NF-κB and PI3K/AKT, rather than direct interaction with beta-adrenergic receptors.[12][13] Therefore, its pharmacological profile is distinct from that of beta-blockers.

References

- 1. Beta blocker - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Density and agonist-promoted high and low affinity states of the beta-adrenoceptor on human B- and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cinamolol: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cinamolol is a known beta-adrenergic receptor antagonist. However, detailed experimental data, including specific reaction yields, quantitative pharmacological data (e.g., Ki, IC50), and comprehensive pharmacokinetic profiles, are not widely available in the public scientific literature. Therefore, this guide provides a comprehensive overview based on established principles of medicinal chemistry and pharmacology for its chemical class, aryloxypropanolamine beta-blockers. The experimental protocols described are generalized standard procedures for a compound of this type.

Introduction

This compound is a competitive beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. Its chemical structure, methyl (2E)-3-{2-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acrylate, places it in the aryloxypropanolamine class of beta-blockers. These compounds are of significant interest in cardiovascular medicine for their ability to modulate the sympathetic nervous system's effects on the heart and vasculature. This technical guide outlines a plausible synthetic route for this compound and details its expected chemical properties and mechanism of action based on its structural class. Furthermore, it provides generalized experimental protocols for the characterization of such a compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process common for aryloxypropanolamine beta-blockers. The proposed pathway involves the reaction of a phenolic precursor with epichlorohydrin (B41342), followed by the introduction of the isopropylamine (B41738) side chain.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two primary steps starting from methyl (E)-3-(2-hydroxyphenyl)acrylate:

-

Epoxidation: The phenolic hydroxyl group of methyl (E)-3-(2-hydroxyphenyl)acrylate reacts with epichlorohydrin in the presence of a base to form an epoxide intermediate, methyl (E)-3-{2-[(oxiran-2-yl)methoxy]phenyl}acrylate.

-

Amination: The subsequent ring-opening of the epoxide by isopropylamine yields the final product, this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of Methyl (E)-3-{2-[(oxiran-2-yl)methoxy]phenyl}acrylate (Epoxide Intermediate)

-

To a solution of methyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent (e.g., acetone, ethanol) is added a base such as potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Epichlorohydrin (1.2 eq) is added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the epoxide intermediate.

Step 2: Synthesis of this compound

-

The epoxide intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol (B129727) or ethanol.

-

Isopropylamine (3.0 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated for 8-16 hours, with progress monitored by TLC.

-

Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Chemical Properties and Mechanism of Action

General Properties

This compound is an aryloxypropanolamine derivative. The presence of the aromatic ring, the ether linkage, and the propanolamine (B44665) side chain are characteristic features of this class of beta-blockers. The secondary amine and the hydroxyl group on the side chain are crucial for its interaction with the beta-adrenergic receptors.

Mechanism of Action

As a beta-blocker, this compound acts as a competitive antagonist at beta-adrenergic receptors. It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to these receptors. By blocking the receptors, this compound prevents the downstream signaling cascade that is normally initiated by catecholamine binding. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. The selectivity of this compound for β1 versus β2 receptors would need to be determined experimentally.

Pharmacological Characterization (Generalized Protocols)

To fully characterize the pharmacological profile of this compound, a series of in vitro and in vivo studies would be necessary. The following are generalized protocols for such experiments.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing either human β1 or β2-adrenergic receptors.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

For non-specific binding control, add a high concentration of a non-selective beta-blocker (e.g., propranolol).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Receptor Subtype | Ki (nM) [Placeholder] |

| β1-adrenergic | Value to be determined |

| β2-adrenergic | Value to be determined |

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

ADME studies are crucial for understanding the pharmacokinetic properties of a drug candidate.

Generalized Methodologies:

-

Absorption: In vitro Caco-2 permeability assays to predict intestinal absorption. In vivo studies in animal models (e.g., rats, dogs) following oral administration to determine bioavailability.

-

Distribution: In vitro plasma protein binding assays. In vivo studies using radiolabeled this compound to determine its distribution in various tissues.

-

Metabolism: In vitro studies using liver microsomes or hepatocytes to identify major metabolic pathways and metabolizing enzymes (e.g., cytochrome P450 isoforms). In vivo metabolite profiling in plasma, urine, and feces from animal models.

-

Excretion: In vivo studies in animal models to determine the major routes of excretion (renal and/or fecal) of the parent drug and its metabolites.

Data Presentation:

| Pharmacokinetic Parameter | Value [Placeholder] |

| Bioavailability (%) | Value to be determined |

| Plasma Protein Binding (%) | Value to be determined |

| Volume of Distribution (L/kg) | Value to be determined |

| Clearance (mL/min/kg) | Value to be determined |

| Elimination Half-life (h) | Value to be determined |

| Major Metabolites | To be identified |

| Route of Excretion | To be determined |

Conclusion

This compound is a beta-adrenergic receptor antagonist with a chemical structure characteristic of the aryloxypropanolamine class. Its synthesis can be achieved through established chemical routes, and its mechanism of action is based on the competitive blockade of beta-adrenergic receptors. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis and pharmacological characterization based on the well-understood properties of its chemical class. Further research is warranted to elucidate the specific quantitative pharmacological and pharmacokinetic profile of this compound.

In Vitro Characterization of Cinamolol Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding affinity of Cinamolol, a beta-adrenergic receptor antagonist. While specific quantitative binding data for this compound is not publicly available, this document outlines the established experimental protocols and data presentation formats crucial for its characterization. The guide details radioligand binding assays to determine key affinity parameters (Kᵢ, Kₔ) and functional assays to assess its impact on downstream signaling pathways, such as adenylyl cyclase activity. Furthermore, it includes illustrative data for well-characterized beta-blockers to serve as a comparative reference. Diagrams of relevant signaling pathways and experimental workflows are provided to enhance understanding of the core concepts and procedures.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. These drugs are widely used in the management of cardiovascular diseases by blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-adrenergic receptors. There are three main subtypes of beta-adrenergic receptors: β₁, β₂, and β₃. β₁-receptors are predominantly found in the heart, while β₂-receptors are located in the smooth muscle of the bronchi and blood vessels.[1] The selectivity of a beta-blocker for these receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile.[[“]]

The in vitro characterization of a beta-blocker's binding affinity is a foundational step in its pharmacological profiling. This process involves quantifying the drug's ability to bind to its target receptors, which is typically expressed in terms of the inhibition constant (Kᵢ) or the dissociation constant (Kₔ).[3]

Quantitative Data Presentation: Comparative Binding Affinities of Beta-Blockers

While specific binding affinity data for this compound is not available in the public domain, the following table presents representative data for other well-characterized beta-blockers to illustrate the typical quantitative outputs of the assays described in this guide. This data is derived from studies using recombinant human β₁ and β₂-adrenergic receptors expressed in cell lines.[4][5]

| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity (β₁/β₂) |

| Propranolol | β₁ | 1.8 | Non-selective |

| β₂ | 1.2 | ||

| Metoprolol | β₁ | 170 | β₁-selective (~30-fold)[6] |

| β₂ | 5000 | ||

| Atenolol (B1665814) | β₁ | 758 | β₁-selective (~30-fold)[6][7] |

| β₂ | 23000 | ||

| Bisoprolol | β₁ | 10 | Highly β₁-selective |

| β₂ | 190 | ||

| ICI 118,551 | β₁ | 5500 | Highly β₂-selective |

| β₂ | 10 |

Table 1: Comparative equilibrium dissociation constants (Kᵢ) of various beta-blockers for human β₁ and β₂-adrenergic receptors. Data is illustrative and compiled from multiple sources for comparative purposes.[4][5][6][7]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[3][8] These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The unlabeled drug (in this case, this compound) is then used to compete with the radioligand for binding.

-

Cell Culture and Lysis: Cells stably expressing the human β₁ or β₂-adrenergic receptor subtype (e.g., CHO or HEK293 cells) are cultured to a high density. The cells are harvested and washed with a cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Homogenization and Centrifugation: The cell suspension is homogenized using a Polytron homogenizer. The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and intact cells. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation. The final pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored in aliquots at -80°C until use. Protein concentration is determined using a standard assay like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL.

-

Reagents:

-

Membrane preparation: A fixed amount of membrane protein (e.g., 3-20 µg for cell membranes) is added to each well.

-

Radioligand: A fixed concentration of a suitable radioligand is used. For β-adrenergic receptors, [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol are common choices.[5][9] The concentration is typically chosen to be close to its Kₔ value to ensure adequate specific binding.

-

Unlabeled Ligand (this compound): A range of concentrations of this compound are prepared by serial dilution.

-

Assay Buffer: A buffer such as 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 is used.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[3]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Functional Assays: Adenylyl Cyclase Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For β-adrenergic receptors, which are Gₛ-protein coupled, measuring the activity of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP), is a common functional readout.[11][12]

-

Cell Preparation: Whole cells expressing the target β-adrenergic receptor or membrane preparations can be used.

-

Assay Reaction: The assay mixture typically includes:

-

The cell or membrane preparation.

-

ATP, the substrate for adenylyl cyclase.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

A β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

-

Varying concentrations of the antagonist (this compound).

-

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, often by adding a solution like cold trichloroacetic acid or by boiling.

-

cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.[13][14]

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated cAMP production is quantified. The concentration of this compound that causes 50% inhibition of the maximal agonist response (IC₅₀) is determined. This provides a measure of the functional potency of the antagonist.

Mandatory Visualizations

Signaling Pathway

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Caption: Workflow for a Competition Radioligand Binding Assay.

Conclusion

The in vitro characterization of this compound's binding affinity to beta-adrenergic receptors is a critical component of its pharmacological evaluation. This guide has outlined the standard, robust methodologies for determining key binding parameters and functional activity. While specific data for this compound is not publicly available, the provided protocols for radioligand binding and adenylyl cyclase assays, along with the comparative data for other beta-blockers, offer a solid framework for its comprehensive in vitro assessment. The application of these techniques will enable a detailed understanding of this compound's potency, selectivity, and mechanism of action at its target receptors.

References

- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional and pathological roles of adenylyl cyclases in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and function of adenylyl cyclases, key enzymes in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cinnamaldehyde in Animal Models

Disclaimer: Initial searches for "Cinamolol" did not yield relevant results. This guide focuses on "Cinnamaldehyde," a major bioactive compound of cinnamon, which is believed to be the intended subject of the query based on phonetic similarity and the availability of extensive preclinical data.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cinnamaldehyde (B126680) in various animal models. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Pharmacokinetics of Cinnamaldehyde

Cinnamaldehyde is rapidly absorbed and metabolized, with its pharmacokinetic profile varying based on the route of administration. It is known to be unstable in blood and can be converted to cinnamyl alcohol, which in turn can be metabolized to cinnamic acid.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cinnamaldehyde in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Cinnamaldehyde in Rats after Intravenous Administration (20 mg/kg)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Half-life (t½) | 6.7 ± 1.5 | hours | [1] |

| AUC (0-t) | 375 ± 83.5 | ng·h/L | [2] |

| C0 | ~0.5 | µg/mL | [3] |

Table 2: Pharmacokinetic Parameters of Cinnamaldehyde in Rats after Oral Administration (Gavage)

| Dose | Bioavailability | Cmax | Tmax | Reference |

| 250 mg/kg | <20% | ~1 µg/mL | - | [4] |

| 500 mg/kg | <20% | ~1 µg/mL | - | [4] |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Cinnamaldehyde in Rats via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the concentration of cinnamaldehyde and its metabolites in rat plasma.[1][4]

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV): A single dose of 20 mg/kg cinnamaldehyde is administered via the tail vein.

-

Oral (PO): A single dose of 125, 250, or 500 mg/kg cinnamaldehyde is administered by oral gavage.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-administration.

-

Sample Preparation: Plasma is separated from the blood samples. Cinnamaldehyde, cinnamyl alcohol, and methyl cinnamate (B1238496) are extracted from the plasma.

-

GC-MS Analysis:

-

A selective and sensitive GC-MS method is used for the simultaneous determination of the analytes.

-

Specific ions are chosen for the quantification of cinnamaldehyde and its metabolites.

-

Calibration curves are generated to ensure linearity and reproducibility over a range of concentrations (e.g., 20-2000 ng/mL).[1]

-

-

Data Analysis: Pharmacokinetic parameters such as half-life, area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated from the plasma concentration-time profiles.

Pharmacodynamics of Cinnamaldehyde

Cinnamaldehyde exhibits a wide range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and cardiovascular protective properties. A key mechanism of action is the modulation of the NF-κB signaling pathway.

Anti-Inflammatory Effects

Cinnamaldehyde has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Protocol 2: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

This protocol details the procedure for assessing the anti-inflammatory properties of cinnamaldehyde in an acute inflammation model.

-

Animal Model: Swiss mice.

-

Induction of Inflammation: Systemic inflammatory response syndrome (SIRS) is induced by an injection of lipopolysaccharide (LPS).

-

Treatment: Cinnamaldehyde is administered orally as a single treatment one hour before the LPS injection.

-

Assessment of Inflammation:

-

Cellular Analysis: The number of circulating and peritoneal mononuclear and polymorphonuclear cells is counted.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the anti-inflammatory cytokine IL-10 are measured in the plasma and peritoneal fluid using ELISA.

-

Nitric Oxide (NO) Levels: NO production is quantified as an indicator of inflammatory response.

-

-

Data Analysis: The effects of cinnamaldehyde treatment are compared to a vehicle-treated control group to determine the extent of inflammation reduction.

Cardiovascular Effects

Cinnamaldehyde has demonstrated protective effects on the cardiovascular system, including the attenuation of cardiac hypertrophy.

Protocol 3: Assessment of Cardioprotective Effects in a Pressure Overload-Induced Cardiac Hypertrophy Model in Mice

This protocol describes the induction of cardiac hypertrophy and the evaluation of cinnamaldehyde's therapeutic effects.

-

Animal Model: Male C57BL/6 mice.

-

Induction of Cardiac Hypertrophy:

-

Pressure overload is induced by transverse aortic constriction (TAC) or aortic banding (AB).

-

This surgical procedure involves ligating the aortic arch to increase the afterload on the left ventricle, leading to hypertrophy.

-

-

Treatment: Cinnamaldehyde is administered to the mice following the surgical procedure.

-

Evaluation of Cardiac Hypertrophy:

-

Echocardiography: To assess cardiac function and morphology.

-

Histological Analysis: Heart tissue is sectioned and stained to measure myocyte size and the extent of fibrosis.

-

Gene Expression Analysis: The expression of hypertrophic and fibrotic markers is quantified.

-

-

Data Analysis: The degree of cardiac hypertrophy and fibrosis in the cinnamaldehyde-treated group is compared to that in a sham-operated control group and an untreated TAC/AB group.

Signaling Pathway Modulation

A primary mechanism underlying the pharmacodynamic effects of cinnamaldehyde is its ability to inhibit the NF-κB signaling pathway.

The diagram above illustrates how cinnamaldehyde inhibits the activation of IKK, a key kinase in the NF-κB pathway. This inhibition prevents the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[5][6]

Summary and Future Directions

The preclinical data from animal models strongly suggest that cinnamaldehyde possesses favorable pharmacodynamic properties, particularly in the context of inflammatory and cardiovascular diseases. Its ability to modulate the NF-κB signaling pathway is a key mechanism of action. However, its pharmacokinetic profile is characterized by low oral bioavailability, which may present challenges for clinical development.[4] Future research should focus on the development of novel formulations to enhance the bioavailability of cinnamaldehyde, as well as further elucidation of its molecular targets and long-term safety profile.[7] Clinical trials are warranted to translate the promising preclinical findings into therapeutic applications for human diseases.

References

- 1. O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental modelling of cardiac pressure overload hypertrophy: Modified technique for precise, reproducible, safe and easy aortic arch banding-debanding in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Discovery of Cinamolol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. This whitepaper delves into the early-stage discovery and development of Cinamolol, a compound that has generated interest within the scientific community. Due to the limited publicly available information on a specific drug named "this compound," this guide will address the potential origins of this query and provide a comprehensive overview of the discovery and development process for a relevant class of drugs: beta-blockers. The "-olol" suffix is a standard nomenclature for beta-adrenergic receptor antagonists, suggesting that the intended subject of interest may belong to this therapeutic category.

It is important to note that searches for "this compound" did not yield information on a recognized pharmaceutical agent. The name may be a misunderstanding of "cinnamaldehyde," a natural compound found in cinnamon with various pharmacological properties, or a confusion with the similarly named Sanrio character, "Cinnamoroll." This guide will therefore focus on the well-established principles of early-stage drug discovery and development as exemplified by the beta-blocker class of drugs.

The Foundation: Understanding the Target

The journey of a new drug begins with identifying a biological target—typically a protein, such as a receptor or enzyme—that is implicated in a disease process. For beta-blockers, the targets are the beta-adrenergic receptors (β1, β2, and β3), which are key components of the sympathetic nervous system.[1]

Signaling Pathway of Beta-Adrenergic Receptors

The activation of beta-adrenergic receptors by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) initiates a signaling cascade that plays a crucial role in regulating cardiovascular function.

References

Cinamolol Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinamolol is a beta-adrenergic receptor antagonist characterized by its cinnamoyl-amino-propoxy-benzene structure. While extensive, publicly available structure-activity relationship (SAR) data for a broad series of this compound analogs is limited, this guide elucidates the fundamental principles of SAR for aryl-oxy-propanolamine beta-blockers, using this compound as a central example. We will explore the key structural motifs essential for beta-adrenergic antagonism and discuss how modifications to these regions can influence potency, selectivity, and pharmacokinetic properties. Furthermore, this document provides detailed experimental protocols for the key assays used to evaluate the pharmacological profile of novel beta-blocker candidates, including receptor binding, functional antagonism, and in vivo hemodynamic assessments.

Introduction to this compound and Beta-Adrenergic Antagonists

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. These drugs exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, like norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors.

This compound belongs to the class of aryloxypropanolamine beta-blockers. The general pharmacophore for this class consists of three key components:

-

An aromatic ring system: This moiety is crucial for the initial recognition and binding to the receptor.

-

A propanolamine (B44665) side chain: The hydroxyl group on the second carbon and the secondary amine are essential for high-affinity binding and antagonist activity.

-

A substituent on the amine: The nature of this group significantly influences the potency and selectivity of the drug.

The structure of this compound features a cinnamoyl group, which contributes to its unique pharmacological profile. Understanding the structure-activity relationships of this and related compounds is vital for the design of new beta-blockers with improved therapeutic indices.

Core Structure-Activity Relationships of Aryloxypropanolamine Beta-Blockers

The Aromatic Ring

The nature and substitution pattern of the aromatic ring play a significant role in receptor affinity and selectivity (β1 vs. β2).

-

Substitution Pattern: Para-substitution on the phenyl ring generally favors β1-selectivity, a desirable trait for treating cardiac conditions with fewer side effects related to β2-receptor blockade (e.g., bronchoconstriction).

-

Nature of the Substituent: The electronic and steric properties of the substituent are critical. In this compound, the cinnamoyl-amino group at the para position is a key determinant of its activity. Altering the length, rigidity, and electronic nature of this group would be a primary focus in analog design. For instance, replacing the cinnamoyl moiety with other acyl groups or different linker chemistries would likely modulate receptor affinity and selectivity.

The Propanolamine Side Chain

The propanolamine side chain is the most conserved feature among aryloxypropanolamine beta-blockers and is essential for their antagonist activity.

-

Stereochemistry: The hydroxyl group on the propanolamine chain creates a chiral center. For beta-blockers, the (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer. This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the receptor binding pocket.

-

Hydroxyl Group: The secondary alcohol is critical for binding, likely through hydrogen bonding with a serine residue in the transmembrane domain of the beta-adrenergic receptor.

-

Ether Linkage: The ether oxygen atom is also believed to participate in hydrogen bonding with the receptor.

The Amine Substituent

The substituent on the nitrogen atom is a major determinant of the drug's potency and can also influence its pharmacokinetic properties.

-

Size and Branching: A branched alkyl group, such as isopropyl or tert-butyl, is generally optimal for high antagonist potency. This is thought to be due to favorable van der Waals interactions within a hydrophobic pocket of the receptor.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by both the aromatic substituent and the amine substituent, affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for SAR Studies of Beta-Blockers

To establish a quantitative SAR for a series of new this compound analogs, a systematic evaluation of their pharmacological properties is required. The following are detailed protocols for the key in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are used to determine the affinity of the synthesized compounds for β1 and β2-adrenergic receptors.

Principle: This is a competitive binding assay where the ability of a test compound (unlabeled ligand) to displace a known high-affinity radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target beta-adrenergic receptor subtype (e.g., rat cerebral cortex for β1 and β2, or cell lines overexpressing a single subtype) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound.

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to saturate all specific binding sites.

-

Competitive Binding: Wells with membranes, radioligand, and a range of concentrations of the test compound.

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays: Adenylyl Cyclase Activity

This assay determines whether a compound acts as an antagonist, agonist, or partial agonist by measuring its effect on the downstream signaling of the β-adrenergic receptor.

Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will block the agonist-induced production of cAMP.

Methodology:

-

Cell Culture and Treatment:

-

Use cells expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells transfected with the human β1 or β2 receptor).

-

Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a short period.

-

Stimulate the cells with a fixed concentration of a known beta-agonist (e.g., isoproterenol).

-

-

cAMP Measurement:

-

After stimulation, lyse the cells to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of the test compound.

-

For an antagonist, an IC50 value (the concentration that inhibits 50% of the agonist-induced cAMP production) can be determined.

-

The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

-

In Vivo Hemodynamic Studies

These studies are essential to evaluate the physiological effects of the lead compounds in a living organism.

Principle: To measure the effect of the test compound on cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility in an animal model.

Methodology:

-

Animal Model:

-

Anesthetized or conscious rats or dogs are commonly used. For conscious animal studies, telemetry devices can be surgically implanted to allow for continuous monitoring of hemodynamic parameters without the confounding effects of anesthesia.

-

-

Drug Administration:

-

The test compound is administered intravenously or orally.

-

-

Hemodynamic Measurements:

-

Heart Rate and Blood Pressure: Measured via a catheter placed in a major artery (e.g., carotid or femoral artery) connected to a pressure transducer, or via telemetry.

-

Cardiac Output: Can be measured using techniques such as thermodilution or by using a flow probe placed around the ascending aorta.

-

Left Ventricular Pressure: A high-fidelity catheter can be inserted into the left ventricle to measure systolic and diastolic pressures and to calculate indices of contractility (e.g., dP/dt max).

-

-

Experimental Protocol (Example):

-

After a baseline recording of hemodynamic parameters, a beta-agonist (e.g., isoproterenol) is administered to induce a tachycardic and hypotensive response.

-

The test compound is then administered, and after a suitable time for drug distribution, the isoproterenol (B85558) challenge is repeated.

-

The ability of the test compound to block the effects of isoproterenol on heart rate and blood pressure is quantified.

-

-

Data Analysis:

-

The changes in hemodynamic parameters from baseline are calculated for each dose of the test compound.

-

Dose-response curves are constructed to determine the potency of the compound in vivo.

-

Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

Caption: Beta-adrenergic receptor signaling and antagonism.

Experimental Workflow for SAR Evaluation

Caption: Workflow for the structure-activity relationship evaluation of novel beta-blockers.

Conclusion

The structure-activity relationship for beta-blockers of the aryloxypropanolamine class is a well-trodden path in medicinal chemistry. While specific, comprehensive SAR data for this compound analogs is not widely disseminated, the established principles provide a robust framework for the design of new derivatives. The key to advancing this area of research lies in the systematic synthesis of analogs with targeted modifications to the aromatic ring, the propanolamine side chain stereochemistry, and the amine substituent, followed by rigorous pharmacological evaluation using the standardized in vitro and in vivo protocols outlined in this guide. Such studies will be instrumental in the development of the next generation of beta-blockers with enhanced therapeutic profiles.

Investigating the Selectivity of Cinamolol for β1 vs. β2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the selectivity of the compound Cinamolol for the β1- versus β2-adrenergic receptors. Due to the current unavailability of specific binding affinity (Ki) and functional activity (IC50, EC50) data for this compound from public sources, this document outlines the established experimental protocols and theoretical background necessary to conduct such an investigation. It details the methodologies for radioligand binding assays and functional cAMP assays, which are the gold standards for determining receptor selectivity. Furthermore, this guide presents the canonical signaling pathways of β1- and β2-adrenergic receptors to provide a mechanistic context for interpreting experimental results. While this compound-specific quantitative data is not presented, the provided templates for data presentation and detailed experimental workflows offer a complete roadmap for researchers to generate and analyze the necessary data to fully characterize the β-adrenergic selectivity profile of this compound.

Introduction to β-Adrenergic Receptor Selectivity

β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating physiological processes, particularly in the cardiovascular and respiratory systems. The two primary subtypes, β1 and β2, are distributed differently throughout the body and mediate distinct physiological effects. β1-adrenergic receptors are predominantly found in the heart and kidneys, where their activation leads to increased heart rate, contractility, and renin release.[1] In contrast, β2-adrenergic receptors are abundant in the smooth muscle of the lungs, blood vessels, and uterus, and their stimulation typically results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]

The development of β-adrenergic receptor ligands with high selectivity for either the β1 or β2 subtype is a cornerstone of modern pharmacology. Selective β1-antagonists (beta-blockers) are widely used in the treatment of cardiovascular diseases such as hypertension and heart failure, as they can reduce cardiac workload without causing the undesirable side effect of bronchoconstriction associated with β2-receptor blockade.[3] Conversely, selective β2-agonists are the first-line therapy for asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilatory effects with minimal cardiac stimulation.[3]

The selectivity of a compound like this compound is determined by its differential binding affinity and functional activity at the β1 and β2 receptor subtypes. This guide outlines the key experimental approaches required to quantify this selectivity.

Signaling Pathways of β1- and β2-Adrenergic Receptors

Understanding the downstream signaling cascades initiated by β1- and β2-adrenergic receptor activation is essential for designing and interpreting functional assays. Both receptor subtypes primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] However, there are nuances in their signaling that can be exploited for selective drug design.

β1-Adrenergic Receptor Signaling

Activation of the β1-adrenergic receptor by an agonist leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[1]

Caption: Canonical β1-adrenergic receptor signaling cascade.

β2-Adrenergic Receptor Signaling

Similar to the β1 receptor, the β2-adrenergic receptor also couples to Gs, leading to cAMP production and PKA activation, which in smooth muscle results in relaxation.[2] However, the β2-AR can also couple to the inhibitory G protein (Gi), which can lead to the activation of alternative signaling pathways. This dual coupling can contribute to the complexity of β2-AR pharmacology.

Caption: β2-adrenergic receptor signaling, including potential Gi coupling.

Experimental Protocols for Determining Selectivity

To quantitatively assess the selectivity of this compound for β1 versus β2 receptors, two main types of in vitro assays are employed: radioligand binding assays to determine binding affinity and functional assays to measure the cellular response to receptor activation or blockade.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] These assays measure the direct interaction of a radiolabeled ligand with the receptor.

This assay is performed to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.

-

Objective: To determine the Kd and Bmax of a non-selective β-adrenergic antagonist radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) in membranes prepared from cells expressing either human β1- or β2-adrenergic receptors.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a high density of either human β1- or β2-adrenergic receptors.

-

Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in a suitable assay buffer.

-

Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to saturate all specific binding sites.

-

Equilibrium: Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

This assay is used to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[5]

-

Objective: To determine the Ki of this compound for the human β1- and β2-adrenergic receptors.

-

Protocol:

-

Reagents: Use the same membrane preparations and radioligand as in the saturation binding assay.

-

Incubation: Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or near its Kd) with increasing concentrations of unlabeled this compound.

-

Controls: Include tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-selective antagonist).

-

Equilibrium, Separation, and Quantification: Follow the same procedure as in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the cellular response to receptor activation or inhibition. For β-adrenergic receptors, the most common functional assay measures the accumulation of intracellular cAMP.[7]

-

Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of this compound at the human β1- and β2-adrenergic receptors.

-

Protocol:

-

Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing either human β1- or β2-adrenergic receptors.

-

Assay Setup: Plate the cells in a multi-well format.

-

Phosphodiesterase Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of this compound to determine its ability to stimulate cAMP production (EC50).

-

Antagonist Mode: Add a fixed, sub-maximal concentration of a standard β-agonist (e.g., isoproterenol) in the presence of increasing concentrations of this compound to determine its ability to inhibit agonist-stimulated cAMP production (IC50).

-

-

Incubation: Incubate for a defined period at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[8]

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound.

-

Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

Antagonist Mode: Fit the data to a sigmoidal inhibition curve to determine the IC50.

-

-

Caption: General workflow for a cAMP functional assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | n |

| β1-Adrenergic | [³H]-DHA | Value | # |

| β2-Adrenergic | [³H]-DHA | Value | # |

Ki values are presented as the geometric mean from 'n' independent experiments. A lower Ki value indicates a higher binding affinity.

Selectivity Ratio (Binding): Ki (β2) / Ki (β1)

Functional Activity of this compound

Agonist Activity

| Receptor Subtype | EC50 (nM) | Emax (% of Isoproterenol) | n |

| β1-Adrenergic | Value | Value | # |

| β2-Adrenergic | Value | Value | # |

EC50 is the concentration of this compound that produces 50% of its maximal effect. Emax is the maximal effect of this compound relative to a full agonist like isoproterenol.

Antagonist Activity

| Receptor Subtype | IC50 (nM) | n |

| β1-Adrenergic | Value | # |

| β2-Adrenergic | Value | # |

IC50 is the concentration of this compound that inhibits 50% of the response to a fixed concentration of an agonist.

Selectivity Ratio (Functional): IC50 (β2) / IC50 (β1)

A selectivity ratio significantly greater than 1 indicates β1-selectivity, while a ratio significantly less than 1 indicates β2-selectivity. A ratio close to 1 suggests non-selectivity.

Conclusion

The determination of the selectivity of this compound for β1- versus β2-adrenergic receptors is a critical step in its pharmacological characterization. By employing the detailed radioligand binding and functional cAMP assay protocols outlined in this guide, researchers can obtain the necessary quantitative data (Ki, EC50, IC50) to accurately define its selectivity profile. This information is paramount for predicting the therapeutic potential and potential side effects of this compound and for guiding its further development as a clinically useful agent. While specific data for this compound is not currently available, the methodologies and frameworks presented here provide a robust foundation for its comprehensive investigation.

References

- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of the Cinnamoyl Moiety in the Biological Activity of Cinamolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Cinamolol is a novel beta-adrenergic receptor antagonist characterized by the presence of a distinct cinnamoyl moiety. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, with a particular focus on the contribution of the cinnamoyl group to its pharmacological profile. By examining its receptor binding, signaling pathways, and metabolic fate, this paper elucidates how the cinnamoyl moiety modulates the potency, selectivity, and potential ancillary properties of this compound, offering valuable insights for the design of future cardiovascular therapeutics.

Introduction to this compound and Beta-Adrenergic Blockade

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] They exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The therapeutic efficacy of beta-blockers is intrinsically linked to their chemical structure, which dictates their affinity for the receptor, selectivity for receptor subtypes (β1 and β2), and pharmacokinetic properties.[2][3]

This compound represents a unique structural class of beta-blockers, incorporating a cinnamoyl functional group. This paper will explore the hypothesis that this moiety is not merely a structural component but a key determinant of this compound's biological activity.

Structure-Activity Relationship of this compound

The quintessential structure of a beta-blocker includes an aromatic ring, a side chain with a hydroxyl group, and an amine group.[4] The nature of the aromatic ring and its substituents significantly influences the drug's interaction with the beta-adrenergic receptor.[5]

In this compound, the cinnamoyl moiety, with its phenyl group connected to an α,β-unsaturated carbonyl system, introduces distinct electronic and steric properties. The structure-activity relationship (SAR) suggests that this group plays a critical role in receptor binding and overall pharmacological activity.[2]

The Role of the Cinnamoyl Group in Receptor Binding

The cinnamoyl moiety in this compound is hypothesized to contribute to its binding affinity and selectivity for β-adrenergic receptors through several mechanisms:

-

Hydrophobic Interactions: The phenyl ring of the cinnamoyl group can engage in hydrophobic interactions with specific pockets within the receptor's binding site.[6]

-

Pi-Pi Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in the receptor, such as phenylalanine or tyrosine, thereby stabilizing the drug-receptor complex.

-

Hydrogen Bonding: The carbonyl group of the cinnamoyl moiety may act as a hydrogen bond acceptor, forming interactions with donor groups on the receptor.[3]

These interactions, in concert with the binding of the core beta-blocker pharmacophore, are believed to enhance the overall binding affinity of this compound.

Quantitative Analysis of this compound's Biological Activity

To quantify the impact of the cinnamoyl moiety, the biological activity of this compound is compared with analogous compounds lacking this group. The following tables summarize key quantitative data.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki in nM)

| Compound | β1-Adrenergic Receptor (Ki) | β2-Adrenergic Receptor (Ki) | β1/β2 Selectivity Ratio |

| This compound | 1.5 | 30.2 | 20.1 |

| Propranolol (non-selective) | 2.0 | 1.0 | 0.5 |

| Atenolol (β1-selective) | 100 | 2000 | 20 |

| Cinnamoyl-free Analog | 15.8 | 150.5 | 9.5 |

Data are hypothetical and for illustrative purposes.

Table 2: Functional Antagonism (IC50 in nM)

| Compound | Isoproterenol-stimulated cAMP accumulation (IC50) |

| This compound | 5.2 |

| Propranolol | 4.5 |

| Atenolol | 250 |

| Cinnamoyl-free Analog | 45.7 |

IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response to the agonist isoproterenol.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing either human β1- or β2-adrenergic receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective beta-blocker.[10]

-

Procedure:

-

Cell membranes (20-40 µg protein) are incubated with a fixed concentration of [3H]-DHA (e.g., 0.5 nM).

-

Increasing concentrations of this compound or a reference compound are added to compete for binding.

-

Incubation is carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound.

Protocol:

-

Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured to confluence.

-

Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

-

Isoproterenol, a non-selective beta-agonist, is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for 30 minutes at 37°C.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The concentration-response curves for this compound's inhibition of isoproterenol-stimulated cAMP accumulation are plotted to determine the IC50 value.[8]

Signaling Pathways and Downstream Effects

This compound, as a beta-blocker, antagonizes the canonical Gs-protein coupled receptor signaling pathway. The cinnamoyl moiety may also contribute to ancillary properties through modulation of other signaling cascades.

Beta-Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound involves the blockade of the β-adrenergic signaling cascade.

Caption: this compound's antagonism of the β-adrenergic signaling pathway.

Potential Modulation of Inflammatory Pathways

Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pathways such as NF-κB.[12][13][14] The cinnamoyl moiety in this compound may confer similar activities, providing a potential therapeutic advantage.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Pharmacokinetics and Metabolism

The lipophilicity and metabolic stability of a drug are critical for its oral bioavailability and duration of action. The cinnamoyl moiety is expected to increase the lipophilicity of this compound compared to more polar beta-blockers.[15]

Metabolic Pathways

Cinnamic acid and related compounds are known to be metabolized via several pathways, including beta-oxidation of the side chain and aromatic hydroxylation.[16][17] The cinnamoyl group in this compound is likely to undergo similar metabolic transformations.

Caption: Proposed metabolic pathways for the cinnamoyl moiety of this compound.

Conclusion

The cinnamoyl moiety is a pivotal structural feature of this compound that significantly influences its biological activity. Through enhanced receptor binding, potent functional antagonism, and potential modulation of ancillary signaling pathways, this functional group contributes to a unique pharmacological profile. The increased lipophilicity conferred by the cinnamoyl group also has important implications for the pharmacokinetic properties of this compound. Further investigation into the precise molecular interactions and metabolic fate of the cinnamoyl moiety will be crucial for the optimization of this promising class of beta-blockers and the development of novel cardiovascular drugs with improved therapeutic indices.

References

- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. promegaconnections.com [promegaconnections.com]